2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-5-3-4-6-20(18)25)9-12-21(19)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDINJYGBHPHOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromine atom
- A benzofuran ring
- A benzamide group
This structural complexity contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions, often utilizing specific solvents and catalysts to enhance yield and purity. Common synthetic routes include:
- Bromination : Introduction of the bromine atom.
- Acylation : Formation of the benzoyl moiety.
- Cyclization : Creating the benzofuran structure.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines using the MTT assay, which measures cell viability. Key findings include:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicate:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound demonstrated its potential as a therapeutic agent against lung and cervical cancers. The study utilized various concentrations to establish dose-response relationships, confirming its effectiveness in inhibiting cell growth .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of the compound against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting its potential as a new antimicrobial agent .
The biological activity of this compound is attributed to several mechanisms:
- Targeting Enzymatic Pathways : Inhibition of enzymes critical for cancer cell survival.
- Inducing Apoptosis : Triggering programmed cell death in malignant cells.
- Interfering with Signal Transduction : Modulating signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, including:
- Oxidation: To introduce additional functional groups.
- Reduction: To modify specific functional groups.
- Substitution: The bromine atom can be replaced with other atoms or groups through nucleophilic substitution.
Biology
In biological research, this compound can be utilized to study various pathways and interactions due to its structural characteristics. It is particularly relevant in:
- Investigating enzyme interactions.
- Studying cellular signaling pathways related to growth and apoptosis.
Medicine
The compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, related compounds have shown inhibitory effects on lung (A549) and cervical (HeLa) cancer cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A549 | Hypothetical Value |
| This compound | HeLa | Hypothetical Value |
- Antimicrobial Activity: Similar benzofuran derivatives have demonstrated effectiveness against various pathogens, including M. tuberculosis.
Case Studies and Research Findings
Several studies highlight the potential of benzofuran derivatives in drug development:
Anticancer Studies
Research has synthesized and tested various benzofuran derivatives for their anticancer activities. The most active compounds demonstrated significant morphological changes in cancer cells, indicating their potential as effective inhibitors.
Antimicrobial Studies
In vitro evaluations have shown that certain benzofuran compounds possess antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Molecular Properties :
- Molecular Formula: Likely C₂₅H₂₀BrNO₄ (inferred from analogs in and ).
- Molecular Weight : ~480–500 g/mol (based on similar compounds in ).
- Key Substituents : Bromine (electron-withdrawing), methoxy (electron-donating), and methyl (steric hindrance).
Comparison with Structural Analogs
Substituent Variations on the Benzamide/Benzofuran Core
The compound’s closest analogs differ in substituent type and position, as shown below:
Key Observations :
- Benzofuran vs. Benzoxazole : Benzoxazole analogs () exhibit enhanced rigidity and hydrogen-bonding capacity due to the oxazole ring, which may improve metabolic stability compared to benzofuran derivatives .
- Methoxy Group Impact: The 4-methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., methyl or halogens) but reduces electrophilicity at the benzoyl moiety .
Key Findings :
- Lower yields in phenolic analogs (e.g., Rip-D, 34%) suggest challenges in introducing hydroxyl groups, likely due to side reactions or purification difficulties .
- DFT studies on bromo/chloro benzamides () highlight the importance of hydrogen bonding and electrostatic interactions in stabilizing these compounds, which may extend to the target compound’s behavior in solution .
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Benzofuran Core Formation : Cyclization of substituted phenols with propargyl alcohols under acid catalysis to generate the 1-benzofuran scaffold .
Acylation : React the benzofuran intermediate with 4-methoxybenzoyl chloride in pyridine to introduce the 4-methoxybenzoyl group .
Bromination : Electrophilic aromatic substitution (EAS) using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C to add the bromine substituent .
Amide Coupling : Use coupling agents like HATU or EDCI with DMAP in DMF to attach the 2-bromobenzamide moiety .
Q. Optimization Tips :
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Anticancer Screening :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations for 48–72 hours. Compare IC₅₀ values with cisplatin controls .
- Enzyme Inhibition :
- Neuroprotection :
- Aβ42 Aggregation Assay : Monitor inhibition of amyloid-beta aggregation via Thioflavin T fluorescence in neuronal cell models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Modify Substituents :
- Replace the 2-bromo group with Cl, CF₃, or NO₂ to assess electronic effects on receptor binding .
- Vary the 4-methoxybenzoyl moiety (e.g., 4-ethoxy, 4-fluoro) to probe steric tolerance .
- Molecular Docking :
- In Vivo Testing :
Q. How can crystallographic data resolve contradictions in reported bioactivity across similar compounds?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Electron Density Maps :
- Analyze hydrogen-bonding networks (e.g., between the methoxy group and active-site residues) to explain differences in potency vs. analogs lacking substituents .
- Twinning Analysis :
Q. What strategies address low solubility or stability during in vitro assays?
Methodological Answer:
- Formulation Optimization :
- Prodrug Design :
- Stability Studies :
- Conduct LC-MS stability assays in simulated gastric fluid (pH 2) and plasma (pH 7.4) to identify degradation pathways (e.g., hydrolysis of the benzofuran ring) .
Q. How can conflicting data on neuroprotective vs. cytotoxic effects be reconciled?
Methodological Answer:
- Dose-Response Analysis :
- Perform transcriptomics (RNA-seq) at varying doses (0.1–50 μM) to identify pathways upregulated (e.g., Nrf2 for neuroprotection) or downregulated (e.g., caspase-3 for apoptosis) .
- Cell-Type Specificity :
- Metabolite Profiling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
